Cefpirome

描述

This compound is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

A fourth-generation cephalosporin antibacterial agent. Appears to be more active in vitro against Staphylococci, some Enterococci, some ENTEROBACTERIACEAE, and PSEUDOMONAS AERUGINOSA.this compound has a pyridinium group attached to C-3 position of its cephalosporin core.

See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...

Structure

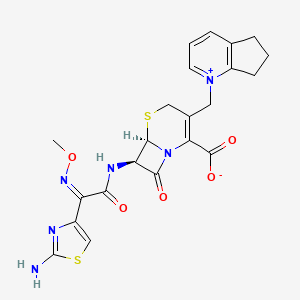

2D Structure

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15-/t16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOQGJHPHLTOJR-WHRDSVKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048244 | |

| Record name | Cefpirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84957-29-9 | |

| Record name | Cefpirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84957-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpirome [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefpirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72Q2F09HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefpirome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefpirome's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome, a fourth-generation cephalosporin, exerts its potent bactericidal activity by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with PBPs. It consolidates quantitative binding affinity data, details the experimental protocols for determining these affinities, and visualizes the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of antimicrobial resistance.

Introduction

This compound is a broad-spectrum, semisynthetic cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process critical for bacterial integrity and survival.[1][2] This inhibition is achieved through the covalent binding of this compound to penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner membrane of the bacterial cell wall.[1] PBPs play a crucial role in the terminal stages of peptidoglycan synthesis, the major component of the bacterial cell wall, by catalyzing the transpeptidation reaction that cross-links the peptide chains.[2] By inactivating these essential enzymes, this compound disrupts the structural integrity of the cell wall, leading to weakening, cell lysis, and ultimately, bacterial death.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The bactericidal effect of this compound is a direct consequence of its interaction with PBPs. The β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This mimicry allows this compound to bind to the active site of the PBP, forming a stable, covalent acyl-enzyme complex. This acylation reaction effectively inactivates the PBP, preventing it from carrying out its essential function in cell wall synthesis.

The inhibition of PBP-mediated transpeptidation disrupts the cross-linking of peptidoglycan chains. This leads to the formation of a defective and weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis. This compound exhibits a high affinity for multiple PBPs, which contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Downstream Effects of PBP Inhibition

The primary consequence of this compound's binding to PBPs is the inhibition of peptidoglycan synthesis. This triggers a cascade of events leading to bacterial cell death. One of the notable morphological changes observed in some bacteria, particularly Gram-negative species like Escherichia coli, upon exposure to sub-inhibitory concentrations of certain β-lactam antibiotics is filamentation. This phenomenon is often associated with the preferential inhibition of PBP3, which is involved in cell division. By inhibiting septation without affecting cell growth, the bacteria continue to elongate, forming long filaments.

Quantitative Data: Binding Affinities of this compound for PBPs

The efficacy of this compound against different bacterial species is largely determined by its binding affinity for the various PBPs expressed by those organisms. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

The following tables summarize the available quantitative data on the binding affinities of this compound for PBPs in various bacterial species.

| Bacterial Species | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli K-12 | PBP 1a | 4.0 | |

| PBP 1b | 4.0 | ||

| PBP 2 | 25 | ||

| PBP 3 | 0.5 | ||

| PBP 4 | >100 | ||

| PBP 5/6 | >100 | ||

| Pseudomonas aeruginosa SC8329 | PBP 1a | 25 | |

| PBP 1b | 25 | ||

| PBP 2 | >25 | ||

| PBP 3 | <0.0025 | ||

| PBP 4 | >25 | ||

| PBP 5 | >25 |

Table 1: Binding Affinities (IC50) of this compound for PBPs in E. coli and P. aeruginosa

| Bacterial Species | PBP | Affinity Description | Reference |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | PBP 1 | Primary Affinity | |

| PBP 2 | Primary Affinity | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP 1 | Primary Affinity | |

| PBP 2 | Primary Affinity | ||

| PBP 2a | Not saturated by 64 mg/L |

Table 2: Qualitative Binding Affinity of this compound for PBPs in S. aureus

Experimental Protocols: Determining PBP Binding Affinity

The determination of the binding affinity of this compound for various PBPs is crucial for understanding its spectrum of activity and potency. A widely used method is the competitive binding assay.

Competitive PBP Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled penicillin derivative (e.g., [3H]benzylpenicillin or a fluorescently labeled penicillin) for binding to PBPs in bacterial membrane preparations.

Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic. Subsequently, a fixed concentration of a labeled penicillin is added. The amount of labeled penicillin that binds to the PBPs is then quantified. A reduction in the signal from the labeled penicillin indicates that the test antibiotic has bound to the PBPs and displaced the labeled probe. The IC50 value is determined from a dose-response curve.

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them using a standard method such as sonication or a French press.

-

Centrifuge the lysate at a low speed to remove unbroken cells and debris.

-

Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a microplate or microcentrifuge tubes, add a fixed concentration of the bacterial membrane preparation.

-

Add serial dilutions of this compound or other comparator antibiotics to the wells/tubes.

-

Include a control sample with no antibiotic.

-

Pre-incubate the membranes with the antibiotics for a specific time (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

-

Add a fixed concentration of a labeled penicillin (e.g., [3H]benzylpenicillin or a fluorescent derivative like Bocillin-FL) to all wells/tubes.

-

Incubate for a further period (e.g., 10 minutes at 30°C) to allow the labeled penicillin to bind to any unoccupied PBPs.

-

Stop the reaction by adding a sample buffer containing SDS and boiling.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

For radiolabeled penicillin: Detect the PBP bands by fluorography.

-

For fluorescently labeled penicillin: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the signal intensity of each PBP band.

-

Plot the percentage of inhibition of labeled penicillin binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

References

Cefpirome sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the critical inhibition of bacterial cell wall synthesis, leading to bacterial lysis and death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental methodologies related to this compound sulfate, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound sulfate is the sulfate salt of this compound. Its complex chemical structure is fundamental to its potent antibacterial activity and stability against many β-lactamases.

Chemical Structure:

-

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2]

-

SMILES: CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[n+]4cccc5c4CCC5)C(=O)[O-].OS(=O)(=O)O

-

InChI: InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1[2]

| Identifier | Value |

| Molecular Formula | C22H24N6O9S3[2] |

| Molecular Weight | 612.66 g/mol |

| CAS Number | 98753-19-6 |

Physicochemical Properties

The physicochemical properties of this compound sulfate are crucial for its formulation, stability, and pharmacokinetic profile.

| Property | Value |

| Appearance | White to pale yellowish-white crystalline powder |

| Melting Point | 198-202 °C (with decomposition) |

| Solubility | Soluble in water. Soluble in DMSO. |

| pKa (Strongest Acidic) | 2.67 |

| pKa (Strongest Basic) | 3.54 |

| Optical Rotation | -27° to -33° |

Mechanism of Action

This compound sulfate exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Caption: Mechanism of action of this compound sulfate.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and analysis of this compound sulfate.

Synthesis of this compound Sulfate

A common synthetic route involves the acylation of a cephalosporin core with a protected aminothiazole side chain, followed by deprotection and salt formation.

Caption: Generalized synthetic workflow for this compound sulfate.

A representative synthesis protocol is as follows:

-

Preparation of the Acylating Agent: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride is prepared.

-

Acylation: 7-aminocephalosporanic acid (7-ACA) is dissolved in a mixture of an organic solvent (e.g., dichloromethane) and water, and the pH is adjusted. The acylating agent is then added to the solution to perform the acylation reaction, yielding the this compound free acid.

-

Salt Formation: The resulting this compound free acid is dissolved in a suitable organic solvent (e.g., acetone), and a solution of sulfuric acid in the same solvent is added to precipitate this compound sulfate.

-

Isolation and Purification: The precipitated this compound sulfate is collected by filtration, washed with an organic solvent, and dried under vacuum to yield the final product.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a crucial technique for determining the purity of this compound sulfate and for monitoring its stability under various stress conditions.

Caption: Experimental workflow for HPLC analysis of this compound sulfate.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at approximately 270 nm.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Forced Degradation Studies: To assess the stability-indicating nature of the HPLC method, this compound sulfate is subjected to stress conditions such as:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H2O2).

-

Thermal Degradation: Heating the solid drug at a high temperature.

-

Photodegradation: Exposing the drug solution to UV light.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small amount of the dried, powdered this compound sulfate is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.

Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound sulfate in the filtrate is determined by a suitable analytical method, such as HPLC or UV spectrophotometry.

pKa Determination (Potentiometric Titration):

-

A known concentration of this compound sulfate is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa values are determined from the inflection points of the resulting titration curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Caption: Workflow for MIC determination by broth microdilution.

General Protocol:

-

Preparation of this compound Sulfate dilutions: A series of two-fold dilutions of this compound sulfate are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

Reading the MIC: The wells are examined for visible turbidity. The MIC is the lowest concentration of this compound sulfate at which no growth is observed.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and essential experimental protocols for this compound sulfate. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important fourth-generation cephalosporin. The structured data and visualized workflows aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory and development setting.

References

Cefpirome: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome is a fourth-generation cephalosporin characterized by its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-negative pathogens. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a parenteral fourth-generation cephalosporin antibiotic.[1] Like other cephalosporins, its bactericidal action results from the inhibition of cell wall synthesis. This compound is distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and contributes to its stability against many plasmid- and chromosomally-mediated beta-lactamases.[2][3] This guide focuses on the quantitative assessment of this compound's efficacy against a variety of Gram-negative bacteria, providing key data for comparative analysis and further research.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound against a range of Gram-negative bacteria is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

| Gram-Negative Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Enterobacteriaceae | |||

| All Enterobacteriaceae | - | ≤0.5[4] - 4 | - |

| Citrobacter freundii (cephalosporinase-depressed mutants) | - | 4 | - |

| Enterobacter cloacae (cephalosporinase-depressed mutants) | - | 4 | - |

| Klebsiella spp. (with extended-spectrum β-lactamase) | - | 2 | - |

| Non-fermenters | |||

| Acinetobacter calcoaceticus | 2[4] | 4 | - |

| Pseudomonas aeruginosa | 2 | 8 | - |

| Pseudomonas aeruginosa (aminoglycoside-sensitive) | - | 16 | - |

| Pseudomonas aeruginosa (aminoglycoside-resistant) | - | 64 | - |

| Pseudomonas aeruginosa (imipenem-resistant) | 24 | 64 | - |

| Other Gram-negative Bacteria | |||

| Haemophilus influenzae | - | ≤0.5 | - |

| Neisseria spp. | - | ≤0.5 | - |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, a critical component of the cell wall. This leads to a weakening of the cell wall and subsequent cell lysis. This compound has a high affinity for multiple PBPs, which contributes to its potent activity.

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound, as presented in this guide, is primarily based on standardized susceptibility testing methods. The most common methodologies employed are broth microdilution and agar dilution, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow:

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: The microtiter plates containing the serial dilutions of this compound are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Workflow:

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Serial dilutions of this compound are prepared and added to molten Mueller-Hinton agar, which is then poured into petri dishes.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of the agar plates is spot-inoculated with the standardized bacterial suspensions.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa. Its stability against many β-lactamases makes it a valuable agent against certain resistant strains. The quantitative data and standardized methodologies presented in this guide provide a solid foundation for its evaluation in both research and clinical settings. Continuous surveillance of its activity is crucial to monitor for the emergence of resistance and to ensure its continued efficacy in the treatment of serious bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. The antimicrobial activity of this compound, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Enterobacter cloacae and Citrobacter freundii Species Complex Isolates with Decreased Susceptibility to Cephalosporins from United States Hospitals and Activity of Aztreonam–Avibactam and Comparator Agents (2019–2023) [mdpi.com]

In Vitro Activity of Cefpirome Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria, and it exhibits enhanced stability against many β-lactamases. This technical guide provides an in-depth overview of the in vitro activity of this compound against a range of clinically significant bacterial isolates, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakening of the cell wall and subsequent cell lysis. This compound has a high affinity for multiple PBPs, which contributes to its potent activity.[1]

References

Cefpirome Pharmacokinetics and Tissue Distribution: An In-depth Technical Guide for Preclinical Research

November 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of cefpirome, a fourth-generation cephalosporin, in various animal models. This compound is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its behavior in preclinical models is crucial for predicting its efficacy and safety in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and presents available data on tissue penetration. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a parenteral β-lactam antibiotic with a zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria. Its pharmacokinetic profile is a critical determinant of its clinical utility. Preclinical studies in animal models are essential for establishing the fundamental pharmacokinetic and pharmacodynamic relationships of this compound. This guide consolidates data from various studies to provide a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in common laboratory animals.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been evaluated in several animal species, including rats, dogs, goats, ewes, and buffalo calves. The drug is typically administered intravenously or intramuscularly, as it is not well absorbed after oral administration[1]. Following parenteral administration, this compound distributes into the body and is primarily eliminated unchanged by the kidneys[1].

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.

Table 1: Pharmacokinetic Parameters of this compound following Intravenous (IV) Administration

| Animal Model | Dose (mg/kg) | t½ (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Vd (L/kg) | CL (mL/min/kg) | Reference |

| Rat | 20 | 0.4 | - | - | - | - | [1] |

| Dog | 20 | 1.1 | - | - | - | - | [1] |

| Goat | 10 | 2.12 ± 0.14 | 64.30 ± 0.95 (at 2 min) | - | 0.35 ± 0.01 | 2.13 ± 0.05 | [2] |

| Ewe | 10 | 1.68 ± 0.21 | - | 82.71 ± 3.76 | 0.28 ± 0.03 | 1.83 ± 0.00 | |

| Buffalo Calf | 10 | 2.14 ± 0.02 | 57.4 ± 0.72 (at 1 min) | - | 0.42 ± 0.005 | 2.33 ± 0.03 |

t½: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance.

Table 2: Pharmacokinetic Parameters of this compound following Intramuscular (IM) Administration

| Animal Model | Dose (mg/kg) | t½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Rat | 20 | 0.4 | - | - | ~100 | |

| Dog | 20 | 1.1 | - | - | ~100 | |

| Goat | 10 | 2.09 ± 0.08 | 10.97 ± 0.34 | 0.5 | 75 ± 4 | |

| Ewe | 10 | 2.04 ± 0.06 | - | - | 88.85 ± 4.07 |

t½: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Tissue Distribution

The ability of an antibiotic to penetrate the site of infection is paramount to its therapeutic success. This compound exhibits variable penetration into different tissues and fluids.

Data Summary

Table 3: this compound Concentrations in Various Tissues and Fluids

| Animal Model | Tissue/Fluid | Dose & Route | Concentration/Penetration | Reference |

| Rat | Granuloma Pouch Exudate | 20 mg/kg IV | Peak: 16.4 µg/mL at 1 h | |

| Rat | Liver | 20 mg/kg oral (7 days) | Highest residual concentration | |

| Rat | Kidney | 20 mg/kg oral (7 days) | Second highest residual concentration | |

| Rat | Lung | 20 mg/kg oral (7 days) | Detectable residual concentration | |

| Rat | Heart | 20 mg/kg oral (7 days) | Detectable residual concentration | |

| Rat | Spleen | 20 mg/kg oral (7 days) | Detectable residual concentration | |

| Rat | Muscle | 20 mg/kg oral (7 days) | Lowest detectable level | |

| Rabbit | Cerebrospinal Fluid (Meningitis) | Single IV dose | 25-54% of serum levels | |

| Human (Volunteer) | Inflammatory Blister Fluid | 1 g IV | Peak: 39.2 mg/L at 1.9 h (123% penetration) |

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic and tissue distribution studies of this compound.

Pharmacokinetic Studies

A common experimental workflow for determining the pharmacokinetic profile of this compound is illustrated below.

References

Cefpirome Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier generations of cephalosporins.[1] Its potent antibacterial action stems from its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. By dissecting the key structural motifs of the this compound molecule and their influence on antibacterial potency and spectrum, this guide aims to facilitate a deeper understanding of the principles governing its efficacy and to inform the rational design of future cephalosporin antibiotics.

Core Structure of this compound

The fundamental structure of this compound, like other cephalosporins, is built upon a bicyclic β-lactam ring fused to a dihydrothiazine ring, collectively known as the 7-aminocephalosporanic acid (7-ACA) nucleus. The key to this compound's enhanced activity and stability lies in the specific substituents at the C-7 and C-3 positions of this nucleus.

The C-7 position features a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain. This particular side chain is crucial for its broad-spectrum activity.[2] At the C-3 position, a quaternary ammonium substituent, specifically a 2,3-cyclopentenopyridiniummethyl group, enhances the molecule's penetration into bacterial cells and provides stability against many β-lactamases.[2]

Structure-Activity Relationship (SAR) Studies

The antibacterial efficacy of this compound is intricately linked to the chemical nature of its side chains at the C-7 and C-3 positions. Extensive research has elucidated the impact of various structural modifications on its antimicrobial spectrum and potency.

Modifications at the C-7 Side Chain

The aminothiazolyl-methoxyiminoacetyl moiety at the C-7 position is a critical determinant of this compound's intrinsic antibacterial activity and its stability against β-lactamases.

-

Oxyimino Group: The (Z)-configuration of the methoxyimino group is essential for high activity. Favorable substituents on the oxyimino group include methyl, ethyl, and difluoromethyl groups.

-

Aminothiazole Ring: The 2-aminothiazole ring contributes significantly to the potent antibacterial activity. Introduction of a halogen atom into this ring can enhance activity against certain β-lactamase-producing strains.

-

7-alpha Modifications: Introduction of a methoxy or formamido group at the 7-alpha position generally leads to a decrease in activity against aerobic bacteria, although a slight improvement against some Gram-negative anaerobes has been observed with the 7-alpha-methoxy modification.

Modifications at the C-3' Side Chain

The quaternary ammonium group at the C-3 position plays a pivotal role in the pharmacokinetic and pharmacodynamic properties of this compound, including its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against certain β-lactamases.

-

Pyridinium Ring Substituents: The 2,3-cyclopenteno-fused pyridine ring is an optimal substituent for overall activity. Other fused saturated and unsaturated rings, as well as cyclopropyl and alkoxy substituents on the pyridine ring, have also shown favorable activity.

-

Alternative N-Heterocycles: Replacing the pyridine ring with other N-heterocycles generally results in decreased antibacterial activity compared to the pyridiniummethyl analogues.

-

Linker Modifications: Attaching the pyridinium group to the cephem nucleus at C-3 via a thiomethyl or an aminomethyl bridge leads to a reduction in antibacterial activity.

Quantitative SAR Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of this compound and its key analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of this compound Against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - 4 |

| Streptococcus pneumoniae | ≤0.06 - 0.5 |

| Escherichia coli | 0.06 - 0.5 |

| Klebsiella pneumoniae | 0.06 - 0.25 |

| Pseudomonas aeruginosa | 2 - 16 |

| Enterobacter cloacae | 0.12 - 1 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Structure-Activity Relationship of C-7 Side Chain Analogs of this compound

| Analog | C-7 Side Chain Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| This compound | (Z)-methoxyimino | 1 | 0.12 | 4 |

| Analog A | (Z)-ethoxyimino | 1 | 0.12 | 4 |

| Analog B | (Z)-difluoromethoxyimino | 0.5 | 0.06 | 2 |

| Analog C | 7α-methoxy | 8 | 1 | 16 |

| Analog D | 7α-formamido | >32 | 4 | >32 |

Data is compiled from publicly available research and is intended for comparative purposes.

Table 3: Structure-Activity Relationship of C-3' Side Chain Analogs of this compound

| Analog | C-3' Side Chain Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| This compound | 2,3-cyclopentenopyridiniummethyl | 1 | 0.12 | 4 |

| Analog E | Pyridiniummethyl | 2 | 0.25 | 8 |

| Analog F | 3-methylpyridiniummethyl | 1 | 0.12 | 4 |

| Analog G | Thiazoliummethyl | 4 | 0.5 | 16 |

Data is compiled from publicly available research and is intended for comparative purposes.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic pathway to this compound and its analogs starts from 7-aminocephalosporanic acid (7-ACA). The synthesis involves two key steps: acylation at the C-7 amino group and modification at the C-3' position.

1. Acylation of 7-ACA:

-

The desired C-7 side chain, such as (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, is activated, for example, as an acid chloride or an active ester.

-

The activated side chain is then reacted with 7-ACA in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the amide bond.

2. C-3' Modification:

-

The acetoxy group at the C-3' position of the acylated intermediate is displaced by a nucleophile, such as the desired substituted pyridine.

-

This reaction is typically carried out in a suitable solvent system, such as a mixture of water and an organic solvent, often with the addition of a catalyst like sodium iodide.

Example Protocol for the Synthesis of a this compound Analog: A solution of 7-amino-3-[(2,3-cyclopentenopyridin-1-ium-1-yl)methyl]ceph-3-em-4-carboxylate in a mixture of dichloromethane and water is cooled to 0-5°C. To this is added a solution of the activated (Z)-2-(2-amino-4-thiazolyl)-2-(substituted-oxyimino)acetyl chloride in dichloromethane dropwise while maintaining the pH at a specific value with an aqueous base. The reaction is stirred for a specified time, and the product is then isolated by extraction and purified by chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is a commonly used technique.

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Antibiotic Solutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound and its analogs for PBPs is a key indicator of their mechanism of action. A common method to determine this is a competitive binding assay using a fluorescently labeled penicillin derivative.

Protocol for Competitive PBP Binding Assay:

-

Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a crude membrane fraction containing the PBPs.

-

Competition Reaction: The membrane preparation is incubated with various concentrations of the test compound (e.g., this compound analog) for a specific period to allow for binding to the PBPs.

-

Fluorescent Labeling: A fluorescent penicillin derivative (e.g., BOCILLIN™ FL) is then added to the mixture. This fluorescent probe will bind to any PBPs that are not already occupied by the test compound.

-

Detection and Quantification: The reaction mixture is separated by SDS-PAGE. The fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the fluorescent bands is quantified.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the binding of the fluorescent probe (IC50) is calculated. A lower IC50 value indicates a higher binding affinity of the test compound for the PBPs.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound analogs.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Caption: this compound's mechanism of action via PBP inhibition.

References

The Discovery and Development of Cefpirome: A Fourth-Generation Cephalosporin

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome (formerly known as HR 810) is a parenteral fourth-generation cephalosporin antibiotic developed for the treatment of severe and nosocomial infections. Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to third-generation cephalosporins. This is attributed to its zwitterionic structure, which facilitates penetration across the outer membrane of Gram-negative bacteria, and its high stability against many plasmid- and chromosomally-mediated β-lactamases. The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound, with a focus on its synthesis, structure-activity relationships, mechanism of action, and key preclinical and clinical findings.

Discovery and Synthesis

The development of this compound was driven by the need to overcome emerging resistance to third-generation cephalosporins. The synthetic pathways to this compound and its analogues typically start from 7-aminocephalosporanic acid (7-ACA) or cefotaxime derivatives.[1] A key structural feature of this compound is the presence of a 3'-pyridinium moiety, which replaces the acetoxy group of cefotaxime, enhancing its stability against β-lactamases and its activity against Gram-positive organisms.[2][3]

Synthetic Pathway from 7-Aminocephalosporanic Acid (7-ACA)

A common synthetic route involves the initial silylation of 7-ACA, followed by an iodination reaction and subsequent reaction with 2,3-cyclopentenopyridine to introduce the C-3 side chain. The resulting intermediate, (6R, 7R)-7-amino-3-[(2,3-cyclopentene-pyridine)methyl]ceph-3-ene-4-carboxylic acid, is then acylated to yield this compound.[4]

Experimental Protocol: Synthesis of this compound Intermediate from 7-ACA

This protocol is a representative synthesis of a key this compound intermediate.

-

Step 1: Silylation of 7-ACA: 7-aminocephalosporanic acid is dissolved in a suitable solvent such as dichloromethane. A silylating agent, for example, hexamethyldisilazane, N,O-bis(trimethylsilyl)acetamide, or trimethylchlorosilane, is added in the presence of an acid-removing agent like N,N-dimethylaniline or triethylamine.[4] The reaction is typically carried out at a controlled temperature to protect the amino and carboxyl groups.

-

Step 2: Iodination: A source of iodine, such as trimethylsilyl iodide (TMSI), is introduced to the reaction mixture. This step facilitates the subsequent nucleophilic substitution at the C-3' position.

-

Step 3: Pyridine Substitution: 2,3-cyclopentenopyridine is added to the reaction mixture, which displaces the iodo group to form the quaternary ammonium salt at the C-3 position.

-

Step 4: Deprotection and Isolation: The silyl protecting groups are removed under acidic conditions. An oxidant, such as hydrogen peroxide or ferric trichloride, may be added, followed by the addition of hydrochloric acid or hydroiodic acid in a mixed solvent system (e.g., an organic solvent and water) to precipitate the hydrohalide salt of the this compound intermediate. The product is then isolated by filtration and drying.

Structure-Activity Relationships (SAR)

The potent and broad-spectrum antibacterial activity of this compound is a direct result of systematic structure-activity relationship studies. Key findings from these studies include:

-

C-7 Side Chain: The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain at the C-7 position is crucial for high affinity to penicillin-binding proteins and potent antibacterial activity.

-

C-3' Substituent: The 2,3-cyclopentenopyridinium moiety at the C-3' position is a key innovation. This quaternary ammonium group contributes to the zwitterionic nature of the molecule, which enhances its penetration through the porin channels of the outer membrane of Gram-negative bacteria. It also serves as a good leaving group, which is important for the acylation of PBPs.

-

Modifications to the Core Structure: Studies on 7-alpha-methoxy and 7-alpha-formamido analogues of this compound showed that these modifications generally led to a decrease in activity against aerobic bacteria, although some improvement against anaerobic bacteria was observed with the 7-alpha-methoxy substitution.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its covalent binding to essential penicillin-binding proteins (PBPs). The inhibition of PBP activity leads to the arrest of cell wall biosynthesis, resulting in cell lysis and death.

Binding to Penicillin-Binding Proteins (PBPs)

This compound has a high affinity for multiple PBPs, which contributes to its potent activity. The major target site for this compound is PBP 3.

Diagram 1: Mechanism of action of this compound.

Experimental Protocol: Competitive PBP Binding Assay

This protocol describes a general method for determining the binding affinity of this compound to PBPs using a competitive assay with a fluorescently labeled penicillin derivative.

-

1. Bacterial Culture and Membrane Preparation:

-

Inoculate the bacterial strain of interest in a suitable growth medium and incubate until the mid-logarithmic phase of growth is reached.

-

Harvest the cells by centrifugation and wash the pellet with cold phosphate-buffered saline (PBS).

-

Lyse the cells using methods such as sonication or a French press.

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

-

-

2. Competitive Inhibition:

-

Incubate the isolated membrane preparations with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow binding to the PBPs.

-

-

3. Fluorescent Labeling:

-

Add a fixed concentration of a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to the mixture and incubate for an additional 15-30 minutes at 37°C. The fluorescent probe will bind to any PBPs not inhibited by this compound.

-

-

4. Detection and Quantification:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the gel using a fluorescence imager to detect the fluorescently labeled PBP bands.

-

Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity compared to a control without this compound indicates binding of this compound to that specific PBP.

-

-

5. Data Analysis:

-

Plot the percentage of inhibition of fluorescent probe binding versus the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes a 50% reduction in the fluorescent signal) by fitting the data to a dose-response curve.

-

Diagram 2: Workflow for a competitive PBP binding assay.

Preclinical Development

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a variety of clinically important pathogens.

Experimental Protocol: Broth Microdilution MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.

-

1. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

-

-

2. Inoculum Preparation:

-

From a fresh culture plate, select 3-5 isolated colonies of the test organism and suspend them in a sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the this compound dilutions) with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

4. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Table 1: In Vitro Activity of this compound Against Selected Bacterial Isolates

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | - | - | ≤0.5 |

| Klebsiella pneumoniae | - | - | ≤0.5 |

| Enterobacter spp. | - | - | ≤0.5 |

| Proteus mirabilis | - | - | ≤0.5 |

| Haemophilus influenzae | - | - | ≤0.5 |

| Neisseria spp. | - | - | ≤0.5 |

| Pseudomonas aeruginosa | 89 | 2 | 8 |

| Acinetobacter calcoaceticus | 8 | 2 | 4 |

| Staphylococcus aureus (methicillin-susceptible) | - | - | 2 |

Note: Data compiled from multiple sources. Specific values may vary depending on the study and geographic location of the isolates.

Pharmacokinetics in Animals

Preclinical pharmacokinetic studies were conducted in various animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Animals

| Species | Dose (mg/kg) | Route | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Rats | 20 | IV | 0.4 | - | |

| Rats | 20 | IM | 0.4 | ~100 | |

| Dogs | 20 | IV | 1.1 | - | |

| Dogs | 20 | IM | 1.1 | ~100 | |

| Ewes | 10 | IV | 1.68 | - | |

| Ewes | 10 | IM | 2.04 | 88.85 |

Clinical Development

Pharmacokinetics in Humans

In humans, this compound exhibits pharmacokinetic properties typical of cephalosporins. It is administered intravenously or intramuscularly and is not well absorbed orally.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Bioavailability (IM) | >90% | |

| Protein Binding | ~10% | |

| Elimination Half-life | ~2 hours | |

| Excretion | ~80% unchanged in urine | |

| Volume of Distribution | Similar to extracellular fluid volume |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of a variety of serious infections.

Clinical Trial Design: A Representative Phase II/III Study for Severe Infections

-

Objective: To evaluate the efficacy and safety of this compound in hospitalized patients with severe infections such as complicated urinary tract infections (UTIs), lower respiratory tract infections (LRTIs), and septicemia.

-

Study Design: A multicenter, randomized, controlled trial comparing this compound to a standard-of-care comparator (e.g., ceftazidime). The study could be double-blind or single-blind.

-

Patient Population: Hospitalized adult patients with clinical and microbiological evidence of a severe infection.

-

Treatment Regimen: this compound administered intravenously at a dose of 1g or 2g twice daily, compared to the active comparator at its recommended dosage.

-

Primary Endpoints: Clinical response (cure or improvement) and bacteriological eradication at the end of therapy.

-

Secondary Endpoints: Safety and tolerability, assessed by monitoring adverse events and laboratory parameters.

Table 4: Clinical Efficacy of this compound in Severe Infections

| Infection Type | This compound Dose | Comparator | Clinical Success Rate (this compound) | Clinical Success Rate (Comparator) | Reference |

| Complicated UTI | 1g bid | Ceftazidime 1g bid | 87% | 83% | |

| Lower Respiratory Tract Infection | 1g or 2g bid | Ceftazidime or Ceftriaxone | >85% | >85% | |

| Severe Sepsis/Bacteremia | 2g bid | Ceftazidime 2g tid | 77% (bacteriologically proven) | 67% (bacteriologically proven) | |

| Febrile Neutropenia | 2g bid | - | 89% (improved) | - |

This compound is generally well-tolerated, with an adverse event profile similar to other cephalosporins. The most commonly reported side effects include diarrhea, skin reactions, and local reactions at the injection site.

Conclusion

This compound represents a significant advancement in the cephalosporin class of antibiotics, offering a broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including many resistant strains. Its development was a result of extensive research into structure-activity relationships, leading to a molecule with enhanced stability to β-lactamases and improved penetration into bacterial cells. Preclinical and clinical studies have established its pharmacokinetic profile and demonstrated its efficacy and safety in the treatment of severe infections. This technical guide provides a foundational understanding of the key scientific aspects of this compound's discovery and development for professionals in the field of drug research and development.

References

- 1. The antimicrobial activity of this compound, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. CN102391288A - Preparation methods of this compound intermediate and this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Cefpirome Quantification in Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Cefpirome in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature, offering robust and reliable approaches for pharmacokinetic and other clinical studies.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and dose optimization in clinical trials and patient care. This document presents a detailed HPLC-UV method for the quantification of this compound in plasma, including a comprehensive experimental protocol and comparative data from various published methods.

Principle of the Method

The presented method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from plasma matrix components. The protocol involves a straightforward protein precipitation step to extract the analyte and an internal standard from the plasma sample. The supernatant is then injected into the HPLC system for analysis.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is depicted below.

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Experimental Protocol

This protocol is based on a commonly employed and validated method for this compound quantification in plasma.

1. Materials and Reagents

-

This compound Sulfate reference standard

-

Internal Standard (IS): Cefaclor or Hydrochlorothiazide

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA)

-

Sodium acetate

-

Acetic acid

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Drug-free human plasma

2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Pipettes

3. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 18% methanol in 0.05 M acetate buffer. The pH of the acetate buffer should be adjusted as needed. An alternative mobile phase consists of acetonitrile and an acetate buffer at pH 5.[1][2]

-

Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

This compound Stock Solution: Accurately weigh and dissolve this compound Sulfate in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with drug-free plasma to achieve a range of concentrations for the calibration curve (e.g., 0.5 to 150 µg/mL).[2]

4. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution.

-

Add the precipitating agent. Two common options are:

-

Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.

5. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., acetate buffer). A common composition is acetonitrile and acetate buffer at pH 5.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength between 240 nm and 270 nm. Specific methods have utilized 258 nm and 240 nm.

-

Injection Volume: 20-50 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

6. Data Analysis

-

Integrate the peak areas of this compound and the internal standard.

-

Calculate the peak area ratio (this compound peak area / Internal Standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the corresponding this compound concentration of the calibrators.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

A robust HPLC method should be validated according to established guidelines. Key validation parameters include:

-

Linearity: The method should demonstrate linearity over a specified concentration range. For this compound, ranges of 0.5-64.0 µg/ml and 0.5 to 150 µg/ml have been reported.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for quality control samples, and ±20% for the Lower Limit of Quantification). Reported relative standard deviations for inter- and intra-day validation are less than 3% and <6%.

-

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. An LLOQ of 0.5 µg/ml has been achieved in several methods.

-

Selectivity: The method should be able to differentiate and quantify this compound in the presence of endogenous plasma components and other potentially co-administered drugs.

-

Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible. Analytical recovery has been reported to be more than 84%.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or lower.

Comparative Summary of HPLC Methods

The following table summarizes key parameters from different published HPLC methods for the quantification of this compound in plasma.

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Preparation | Protein precipitation with 5% TCA | Protein precipitation with acetonitrile | Ultrafiltration |

| Internal Standard | Hydrochlorothiazide | Cefaclor | Not specified |

| Column | Reverse-phase C18 | Reverse-phase C18 micro Bondapak | Supelcosil ABZ+ |

| Mobile Phase | Acetonitrile-acetate buffer pH 5 | 18% methanol in 0.05 M acetate buffer | Not specified |

| Detection Wavelength | 258 nm | 240 nm | 263 nm |

| Linearity Range | 0.5-64.0 µg/ml | 0.5 to 150 µg/ml | 0.50 to 200 µg/ml |

| LLOQ | 0.5 µg/ml | 0.5 µg/ml | 0.50 µg/ml |

| Precision (RSD) | < 3% | < 6% | Not specified |

| Recovery | > 84% | > 86% | Not applicable |

Troubleshooting

-

Poor Peak Shape: This may be due to column degradation, inappropriate mobile phase pH, or sample overload.

-

Variable Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause shifts in retention times.

-

Low Recovery: Inefficient protein precipitation or analyte degradation during sample processing can lead to low recovery.

-

Interference Peaks: Endogenous plasma components or co-administered drugs may co-elute with this compound or the internal standard. Optimization of the mobile phase or sample preparation may be required.

Conclusion

The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound in plasma. The detailed protocol and comparative data offer a solid foundation for researchers to implement this method in their laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.

References

Application Notes and Protocols for Cefpirome Susceptibility Testing in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reproducible susceptibility testing is paramount for both clinical diagnostics and in the research and development of new antimicrobial agents. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as broth microdilution, disk diffusion, and gradient diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables summarize the available quantitative data for this compound susceptibility testing. It is important to note that as an older antimicrobial agent, this compound may not be included in the most recent versions of all clinical breakpoint tables from regulatory bodies like EUCAST. The data presented here is based on available CLSI documentation and historical findings.

Table 1: this compound Broth Microdilution Quality Control (QC) Ranges

| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range |

| Escherichia coli ATCC® 25922™ | This compound | 0.25–1 |

Source: CLSI M100, 31st Edition.[2]

Table 2: Historical this compound Disk Diffusion Interpretive Criteria (30 µg disk)

| Interpretation | Zone Diameter (mm) | Correlating MIC (µg/mL) |

| Susceptible | ≥ 18 | ≤ 8.0 |

| Intermediate | 15 - 17 | - |

| Resistant | ≤ 14 | ≥ 32 |

Source: Diagnostic Microbiology and Infectious Disease, 1986.[3] These are historical data and may not reflect current clinical breakpoints.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound using the broth microdilution method, adhering to the principles outlined in the CLSI M07 standard.

a. Materials

-

This compound analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom or flat-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or PBS

-

Multichannel pipettes and sterile tips

-

Incubator (35 ± 2°C)

b. Protocol Steps

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

-

Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the this compound working stock solution to the wells in the first column. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Following incubation, visually inspect the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

c. Quality Control

Concurrently test the recommended QC strain (E. coli ATCC® 25922™). The resulting MIC value must be within the acceptable range specified in Table 1.

Disk Diffusion Method (Kirby-Bauer)

This protocol outlines the disk diffusion method for determining the susceptibility of bacteria to this compound, based on the principles of the CLSI M02 standard.

a. Materials

-

This compound disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Disk dispenser or sterile forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper for measuring zone diameters

b. Protocol Steps

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. Using a disk dispenser or sterile forceps, apply the this compound (30 µg) disks onto the agar surface. Ensure the disks are in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria (see Table 2 for historical data).

c. Quality Control

Perform QC testing with appropriate ATCC strains. The zone diameters for the QC strains must fall within the established ranges.

Gradient Diffusion Method

The gradient diffusion method utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

a. Materials

-

This compound gradient diffusion strips (if available)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile forceps

-

Incubator (35 ± 2°C)

b. Protocol Steps

-

Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

-

Strip Application: Allow the inoculated plate to dry. Using sterile forceps, apply the this compound gradient strip to the agar surface with the MIC scale facing upwards.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Reading Results: After incubation, an elliptical zone of inhibition will form. Read the MIC value at the point where the edge of the inhibition ellipse intersects the strip. If the intersection is between two scale markings, round up to the higher value.

c. Quality Control

Perform QC with appropriate ATCC strains. The resulting MIC should fall within the expected ranges for the specific QC strain.

Visualized Workflows

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Testing.

Caption: Workflow for Gradient Diffusion MIC Testing.

References

Application Notes and Protocols: In Vitro Combination Studies of Cefpirome